molecular formula C13H11ClN2OS B3137721 N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 439133-17-2

N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B3137721
CAS No.: 439133-17-2
M. Wt: 278.76 g/mol
InChI Key: SKDOBPMQLYLAJC-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a sulfur-containing acetamide derivative featuring a 4-chlorophenyl group and a pyridinylsulfanyl moiety. This compound belongs to a broader class of heterocyclic acetamides, which are of significant interest in agrochemical and pharmaceutical research due to their versatile bioactivity. For instance, structurally related compounds have demonstrated insecticidal activity against pests like the cowpea aphid (Aphis craccivora), outperforming commercial insecticides such as acetamiprid . The pyridine ring and sulfanyl linkage are critical for modulating interactions with biological targets, influencing both potency and selectivity.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c14-10-4-6-11(7-5-10)16-12(17)9-18-13-3-1-2-8-15-13/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDOBPMQLYLAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241078
Record name N-(4-Chlorophenyl)-2-(2-pyridinylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439133-17-2
Record name N-(4-Chlorophenyl)-2-(2-pyridinylthio)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439133-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-2-(2-pyridinylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 4-chloroaniline with 2-chloropyridine-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Heterocyclic Rings and Substituents

Pyridine vs. Thienopyridine Derivatives
  • Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) and Compound 3 (3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide) exhibit enhanced insecticidal activity compared to the reference compound acetamiprid.
  • N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide () incorporates a trifluoromethyl and cyano group on the pyridine ring. These electron-withdrawing substituents enhance metabolic stability and may increase lipophilicity, affecting membrane permeability .
Thienopyrimidine and Benzothiazole Derivatives
  • N-(4-Chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide () replaces the pyridine with a thienopyrimidine system. The expanded heterocyclic core could enhance π-π stacking interactions with enzymes or receptors, improving inhibitory activity .
  • Benzothiazole-based analogs (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide) in replace pyridine with benzothiazole, altering electronic properties and binding specificity. Benzothiazoles are known for their role in agrochemicals due to their resistance to degradation .
Insecticidal Activity
  • The target compound’s pyridinylsulfanyl group is shared with Compounds 2 and 3 (), which exhibit >50% mortality rates against cowpea aphids at 500 ppm. This suggests that the pyridine-thioether linkage is critical for disrupting insect nervous systems .
Enzyme Inhibition
  • Acetamide derivatives with similar sulfur linkages, such as N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide (), inhibit cholinesterases (AChE/BChE) and monoamine oxidases (MAO-A/B).
Auxin Agonist Activity
  • Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) and Compound 602 () act as synthetic auxin agonists, mimicking plant growth hormones.

Physicochemical and Structural Properties

Crystal Packing and Hydrogen Bonding
  • The crystal structure of N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () reveals intermolecular N–H···O and C–H···S interactions, stabilizing its lattice. In contrast, 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () forms C–H···N hydrogen bonds, influencing solubility and melting points .
  • N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide () replaces the sulfanyl group with a hydroxyimino moiety, leading to distinct hydrogen-bonded layers (O–H···O and N–H···N interactions). This structural difference reduces lipophilicity compared to sulfanyl-containing analogs .
Impact of Sulfur Linkages
  • Sulfanyl (–S–) groups in the target compound and its analogs (e.g., ) enhance conformational flexibility and facilitate redox interactions. In contrast, sulfonyl (–SO₂–) derivatives like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibit rigid geometries and stronger hydrogen-bonding capacity, suited for enzyme active-site binding .

Functional Group Modifications

  • Carbamoyl vs. Sulfanyl Linkers: Compound 1b (2-(4-chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide, ) replaces the sulfanyl group with a carbamoyl linker.
  • Fluorine and Trifluoromethyl Substitutents : The trifluoromethyl group in ’s compound increases electronegativity and resistance to oxidative metabolism, extending half-life in biological systems .

Biological Activity

N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and possible therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a chlorinated phenyl group and a pyridinyl sulfanyl moiety, which may contribute to its biological properties. The compound can undergo various chemical reactions, including hydrolysis and nucleophilic substitutions, due to the presence of functional groups that enhance its reactivity.

1. Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory and analgesic effects. The chlorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets involved in pain perception and inflammation modulation.

2. Antimicrobial Activity

Research indicates that derivatives of this compound have been evaluated for their antimicrobial properties. For instance, related compounds displayed significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole in tube dilution assays .

3. Anticancer Potential

The anticancer activity of this compound has been explored through various studies. In vitro tests have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, although they may be less potent than established chemotherapeutics like 5-fluorouracil .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals insights into how modifications affect its biological activity. A comparison with structurally similar compounds highlights the importance of specific functional groups:

Compound NameStructural FeaturesNotable Properties
N-(4-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamideFluorine substitutionPotential anti-cancer properties
N-(4-acetylphenyl)-2-(pyridin-2-ylsulfanyl)acetamideAcetyl group on phenylSimilar bioactivity profile
2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamideAdditional cyano groupsEnhanced potency against certain targets

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The chlorophenyl and pyridinyl sulfanyl groups enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways related to inflammation and pain modulation.

Q & A

Q. Methodological Insight :

  • Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane) is used to track intermediates. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures final product purity .
  • Key Parameters : Maintain anhydrous conditions during substitution to avoid hydrolysis.

How is the crystal structure of this compound determined, and what are critical crystallographic parameters?

Basic
Procedure :

  • Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure Solution : SHELXS-97 for phase problem resolution via direct methods .
  • Refinement : SHELXL-2016 with full-matrix least-squares on .

Q. Critical Parameters :

  • Unit Cell : Monoclinic P2₁/c symmetry (e.g., a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) .
  • R-factors : Aim for R₁ < 0.05 and wR₂ < 0.15 for high-quality refinement .

What spectroscopic techniques confirm the compound’s structural identity, and how are spectral artifacts resolved?

Basic
Techniques :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to verify pyridinylsulfanyl (δ ~8.5 ppm for pyridine protons) and acetamide (δ ~2.1 ppm for CH₃) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion [M+H]⁺ (calculated m/z = 309.78 for C₁₂H₁₂ClN₅OS) .

Q. Advanced Resolution :

  • Overlapping Signals : Use 2D NMR (COSY, HSQC) to resolve aromatic proton coupling. For example, pyridine ring protons exhibit distinct splitting patterns vs. chlorophenyl protons .

How can crystallographic data contradictions (e.g., displacement parameters, residual density) be addressed during refinement?

Advanced
Common Issues :

  • Disordered Solvent : Apply SQUEEZE in PLATON to model electron density from unaccounted solvent .
  • Thermal Motion : Use anisotropic refinement for non-H atoms. For high Ueq values (>0.1 Ų), check for twinning or incorrect space group .

Case Study :
In N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, residual density peaks (~1 eÅ⁻³) near Cl atoms were resolved by refining anisotropic displacement parameters and validating with Hirshfeld surface analysis .

How are structure-activity relationships (SAR) analyzed for this compound’s derivatives, and what analogs show promise?

Advanced
Methodology :

  • Analog Synthesis : Replace chlorophenyl with fluorophenyl or modify the pyridinylsulfanyl group to thienopyrimidine .
  • Biological Assays : MTT cytotoxicity assays (e.g., IC₅₀ determination against cancer cell lines) .

Q. Key Findings :

  • Akt Inhibition : Analog N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-thieno[3,2-d]pyrimidin-yl]acetamide inhibits Akt kinase (IC₅₀ = 0.8 µM), critical for apoptosis induction .
  • SAR Trends : Electron-withdrawing groups (e.g., -Cl) enhance target binding vs. -OCH₃ .

How can reaction yields be optimized for sterically hindered intermediates in the synthesis?

Advanced
Strategies :

  • Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states during nucleophilic substitution .
  • Catalysis : Add KI (1 equiv) to facilitate SN2 displacement in pyridinylsulfanyl incorporation .

Case Study :
In 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, refluxing ethanol with KI improved yield from 45% to 72% .

What methods evaluate the compound’s stability under physiological conditions, and how are degradation products characterized?

Advanced
Protocols :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C. Monitor via HPLC: degradation peaks at pH < 3 (amide hydrolysis) .
  • Oxidative Stress : Expose to H₂O₂ (0.1–1 mM). LC-MS identifies sulfoxide derivatives (e.g., N-(4-chlorophenyl)-2-(pyridin-2-ylsulfinyl)acetamide) .

Q. Data Interpretation :

  • Half-Life : Calculate t₁/₂ using first-order kinetics. For example, t₁/₂ = 12 h at pH 7.4 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Reactant of Route 2
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N-(4-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

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